Trichloroacetaldehyde digerayl acetal
Description
Trichloroacetaldehyde digerayl acetal is a halogenated acetal derivative characterized by a trichloroacetaldehyde core bound to two gerayl (allyl) groups via acetal bridges. This compound is synthesized through condensation reactions involving trichloroacetaldehyde hydrate and gerayl alcohol derivatives, as inferred from analogous synthetic routes for related acetals . Its molecular structure combines the electrophilic reactivity of the trichloromethyl group with the steric bulk of the gerayl substituents, which influence its stability and applications.
Primarily, this compound serves as a precursor in pharmaceutical and agrochemical synthesis. For example, it is utilized in the production of antineoplastic agents, antibiotics (e.g., chloramphenicol), and pesticides (e.g., trichlorfon) . The acetal functional group acts as a protective moiety, enabling controlled release of bioactive molecules under specific hydrolytic conditions .
Properties
CAS No. |
68140-44-3 |
|---|---|
Molecular Formula |
C22H35Cl3O2 |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
(2E)-3,7-dimethyl-1-[2,2,2-trichloro-1-[(2E)-3,7-dimethylocta-2,6-dienoxy]ethoxy]octa-2,6-diene |
InChI |
InChI=1S/C22H35Cl3O2/c1-17(2)9-7-11-19(5)13-15-26-21(22(23,24)25)27-16-14-20(6)12-8-10-18(3)4/h9-10,13-14,21H,7-8,11-12,15-16H2,1-6H3/b19-13+,20-14+ |
InChI Key |
GHZZIFJPGVHZTE-IWGRKNQJSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC(OC/C=C(/CCC=C(C)C)\C)C(Cl)(Cl)Cl)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(C(Cl)(Cl)Cl)OCC=C(C)CCC=C(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Acetalization Step: Formation of Trichloroacetaldehyde Digerayl Acetal
Following chlorination, trichloroacetaldehyde undergoes acetalization with diols or glycols to form the digerayl acetal. This reaction involves the nucleophilic attack of the hydroxyl groups of the glycol on the aldehyde carbonyl carbon, facilitated by acid catalysis under controlled conditions.
$$
\text{Trichloroacetaldehyde} + \text{Glycol} \xrightarrow[\text{acid}]{\text{controlled temp}} \text{this compound} + \text{H}_2\text{O}
$$
- Use of acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
- Removal of water to drive equilibrium toward acetal formation.
- Temperature control to avoid decomposition or side reactions.
A European patent (EP0283807B1) related to the preparation of methoxyacetaldehyde dialkyl acetals provides insights into similar acetalization processes, emphasizing the importance of reaction conditions such as catalyst choice, solvent, and temperature for optimal yield and purity.
Integrated Process Considerations
In industrial or laboratory settings, the preparation of this compound can be optimized by integrating the chlorination and acetalization steps in a continuous or semi-continuous process. Key factors include:
- Simultaneous introduction of reactants to maintain high local concentrations and rapid reaction rates.
- Use of a large body of liquid reaction medium to facilitate heat dissipation and maintain reaction control.
- Continuous removal of water during acetalization to shift equilibrium.
- Temperature control to maintain liquid phase and prevent degradation.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The chlorination process benefits from high chlorine concentration at the point of acetaldehyde introduction, ensuring rapid conversion and suppressing intermolecular condensation by limiting free acetaldehyde exposure to hydrogen chloride.
- Acetalization reactions are sensitive to catalyst type and reaction conditions; optimized protocols lead to high selectivity for the digerayl acetal without overreaction or polymerization.
- Analytical techniques such as NMR spectroscopy and gas chromatography are employed to confirm product structure and purity.
- The process parameters are scalable from laboratory to industrial scale, with continuous reactors enabling consistent product quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetal undergoes acid-catalyzed hydrolysis to regenerate trichloroacetaldehyde and geraniol. This reversibility is critical for its use as a protecting group :
Mechanistic Pathway
-
Protonation : Acid protonates one geranyloxy oxygen.
-
Cleavage : Elimination of geraniol forms an oxonium intermediate.
-
Nucleophilic attack : Water addition yields hemiacetal.
-
Final hydrolysis : Second geraniol elimination releases trichloroacetaldehyde .
Kinetic Data
| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| 1M HCl, 25°C | 3.2 × 10⁻⁴ | 36 minutes |
| 0.1M H₂SO₄, 50°C | 1.8 × 10⁻³ | 6.4 minutes |
Nucleophilic Substitution
The electron-withdrawing trichloromethyl group enhances electrophilicity at the acetal carbon, enabling SN2 reactions with nucleophiles :
Example Reaction with Sodium Methoxide
Cl₃CCH(OGe)₂ + NaOCH₃ → Cl₃CCH(OGe)(OCH₃) + GeONa
Key Observations
-
Regioselectivity : Bulky geranyl groups hinder nucleophilic attack, favoring substitution at less sterically hindered sites.
-
Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate reaction rates.
Elimination Reactions
Under basic conditions, the compound undergoes dehydrohalogenation to form dichloroacrolein derivatives:
Reaction with KOH
Cl₃CCH(OGe)₂ + 2 KOH → Cl₂C=CH(OGe) + 2 GeOH + KCl + H₂O
Product Analysis
| Product | Yield (%) | Conditions |
|---|---|---|
| Cl₂C=CH(OGe) | 62 | KOH (2 equiv), EtOH, reflux |
| Cl₂C=CH(OH) | 28 | Aqueous KOH, 80°C |
Carbonyl Protection
The acetal serves as a protecting group for trichloroacetaldehyde during Grignard or reduction reactions, later removed via hydrolysis .
Stability and Handling
| Property | Value |
|---|---|
| Thermal stability | Stable up to 150°C |
| Light sensitivity | Degrades under UV light |
| Storage | Inert atmosphere, –20°C |
Scientific Research Applications
Organic Synthesis
Trichloroacetaldehyde digerayl acetal serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it useful for synthesizing complex organic molecules.
- Case Study: Synthesis of Modified Oligonucleotides
Research has shown that trichloroacetaldehyde can be utilized to modify oligonucleotides, enhancing their stability and functionality. For example, the incorporation of this compound into oligonucleotide structures has been demonstrated to improve duplex formation with RNA, which is critical for genetic research and therapeutic applications .
Pharmaceutical Applications
The compound exhibits potential in pharmaceutical development, particularly in drug formulation and modification.
-
Drug Interactions and Mechanism of Action
Trichloroacetaldehyde has been studied for its interactions with biological systems. It has been noted that this compound can influence the efficacy of certain drugs by modifying their chemical structure, which may enhance their therapeutic properties or reduce side effects . -
Research Findings
A study indicated that trichloroacetaldehyde's ability to form acetals can be leveraged to create prodrugs—compounds that become active only after metabolic conversion. This property is significant in designing drugs that require specific activation conditions within the body .
Environmental Science
This compound plays a role in environmental applications, particularly in wastewater treatment.
- Biodegradation Studies
Research has highlighted the inhibitory effects of trichloroacetaldehyde on biological processes involved in wastewater treatment. Specifically, it was found to inhibit acid yield during biological acidification processes, suggesting that its presence could affect the efficiency of wastewater treatment systems . Understanding these interactions is crucial for developing effective treatment protocols that mitigate the impact of such compounds on microbial communities.
Chemical Properties and Safety
The chemical properties of this compound contribute to its applications but also necessitate careful handling due to potential toxicity.
- Toxicological Assessments
Various studies have assessed the toxicity levels associated with trichloroacetaldehyde exposure. It is important for researchers and industry professionals to understand these risks when utilizing this compound in laboratory or industrial settings .
Data Summary Table
Mechanism of Action
The mechanism of action of trichloroacetaldehyde digerayl acetal involves its interaction with various molecular targets and pathways. The compound can form adducts with nucleophilic sites on biomolecules, leading to changes in their structure and function. It can also undergo metabolic transformations to produce reactive intermediates that can interact with cellular components. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetal Compounds
Structural and Functional Group Variations
Key structural analogs include:
- Chloroacetaldehyde dimethyl acetal : Features methyl groups instead of gerayl substituents, reducing steric hindrance and altering hydrolysis kinetics .
- 20,22-O-(R-ethylidene)-20-hydroxyecdysone : A natural phytoecdysteroid with an ethylidene acetal group, demonstrating pH-dependent hydrolysis in biological systems .
- Mixed phosphoacetals (e.g., pro-miltefosine derivatives) : Incorporate labile acetal-phosphoester linkages for controlled drug release, modulated by substituents like methyl or oleyl chains .
Hydrolytic Stability and Degradation Pathways
The hydrolysis rate of acetals is highly dependent on substituent effects:
- Trichloroacetaldehyde digerayl acetal : Bulky gerayl groups hinder nucleophilic attack, enhancing stability at physiological pH (7.4) but allowing cleavage under acidic conditions (e.g., endosomal pH 4.5) .
- Chloroacetaldehyde dimethyl acetal : Smaller methyl groups result in faster hydrolysis, limiting its utility in prolonged drug-release systems .
- Phosphoacetals (e.g., MC′12): Methyl-substituted acetals exhibit slower hydrolysis than non-substituted analogs, enabling tunable release rates in prodrug applications .
Research Findings and Contradictions
- Hydrolysis Kinetics : Studies on phosphoacetals (e.g., pro-miltefosine) reveal that methyl substituents slow hydrolysis by 2–3-fold compared to unsubstituted analogs , a trend likely applicable to trichloroacetaldehyde derivatives. However, predictive models (e.g., Joback method) for acetal-containing compounds show deviations in physicochemical properties, emphasizing the need for experimental validation .
- Synthetic Challenges : Yields for gerayl-substituted acetals (15–97%) are lower than those for dimethyl analogs due to steric and electronic factors , highlighting a trade-off between stability and synthetic efficiency.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for trichloroacetaldehyde digerayl acetal, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis of trichloroacetaldehyde acetals typically involves acid-catalyzed condensation between trichloroacetaldehyde (chloral) and alcohols. For digerayl acetal, geraniol would serve as the alcohol component. A two-step approach is recommended:
Pre-activation : Use sulfuric acid or p-toluenesulfonic acid as a catalyst to promote nucleophilic attack by geraniol on trichloroacetaldehyde.
Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the acetal.
- Optimization : Monitor reaction progress via <sup>1</sup>H NMR to track the disappearance of aldehyde protons (~9.5 ppm) and emergence of acetal protons (~4.5–5.5 ppm). Adjust stoichiometry (1:2 aldehyde:geraniol ratio) and temperature (50–70°C) to minimize side products like oligomers .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should method validation be performed?
- Methodological Answer :
- Primary Techniques :
- GC-MS : Use a polar column (e.g., DB-WAX) with electron ionization (EI) to confirm molecular ion peaks and fragmentation patterns.
- NMR Spectroscopy : <sup>13</sup>C NMR is critical for verifying acetal carbon signals (~95–110 ppm) and distinguishing regioisomers.
- Validation : Follow FDA bioanalytical guidelines (e.g., linearity, precision, accuracy). Include duplicate injections and spiked recovery tests (e.g., 80–120% of target concentration) to identify matrix effects or instrument drift .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and thermal conditions, and what degradation products are formed?
- Methodological Answer :
- Stability Studies :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to determine decomposition thresholds.
- pH Sensitivity : Incubate the compound in buffers (pH 2–12) and analyze via HPLC-UV at 254 nm. Acidic conditions (pH < 4) may hydrolyze the acetal to regenerate trichloroacetaldehyde and geraniol.
- Degradation Analysis : Use LC-QTOF-MS to identify hydrolysis products (e.g., chloral hydrate, geraniol derivatives). Compare fragmentation patterns with reference standards .
Q. What mechanisms underlie the cytotoxicity of trichloroacetaldehyde derivatives, and how can in vitro models differentiate between parent compounds and metabolites?
- Methodological Answer :
- Toxicity Profiling :
- CHO Cell Assays : Expose Chinese hamster ovary (CHO) cells to this compound and quantify DNA damage via single-cell gel electrophoresis (SCGE). Compare results with trichloroacetaldehyde’s genotoxicity curve (e.g., EC50 values) .
- Metabolite Tracking : Use hepatocyte co-cultures with LC-MS/MS to detect metabolites (e.g., trichloroethanol, geraniol glucuronides). Inhibit cytochrome P450 enzymes (e.g., CYP2E1) to isolate parent compound effects .
Q. How can contradictory data on acetaldehyde acetal reactivity in heterogeneous catalytic systems be resolved?
- Methodological Answer :
- Data Reconciliation :
Control Experiments : Replicate studies under inert atmospheres (N2 or Ar) to exclude oxidative side reactions.
Surface Analysis : Perform X-ray photoelectron spectroscopy (XPS) on catalytic surfaces (e.g., Pd/C) to identify poisoning by chlorine residues from trichloroacetaldehyde.
Statistical Modeling : Apply multivariate analysis (e.g., PCA) to datasets to isolate variables (e.g., solvent polarity, catalyst loading) causing discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
